GSK2239633 - 2181665-31-4

GSK2239633

Catalog Number: EVT-269931
CAS Number: 2181665-31-4
Molecular Formula: C21H19ClN4O5S2
Molecular Weight: 506.976
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK2239633 is a potent CC-chemokine receptor 4 antagonist with pIC50 of 7.9. The CC-chemokine receptor 4 (CCR4) is thought potentially to play a critical role in asthma pathogenesis due to its ability to recruit type 2 T-helper lymphocytes to the inflamed airways. Therefore, CCR4 provides an excellent target for anti-inflammatory therapy.
Overview

GSK2239633 is a small-molecule antagonist of the CC chemokine receptor 4, which plays a significant role in immune system regulation, particularly in T cell migration and activation. This compound has garnered attention for its potential therapeutic applications in treating various conditions, including asthma and other allergic inflammatory diseases. GSK2239633 is classified as a member of the aryl sulfonamide family, designed to inhibit the signaling pathways activated by chemokines that bind to the CCR4 receptor.

Source and Classification

GSK2239633 was developed by GlaxoSmithKline and is classified under the category of small-molecule antagonists targeting chemokine receptors. It specifically inhibits the activity of CCR4, which is a G-protein-coupled receptor involved in the immune response. The receptor is primarily activated by chemokines such as CCL17 (Thymus Activation-Regulated Chemokine) and CCL22 (Macrophage-Derived Chemokine), which are crucial for T cell trafficking and function in inflammatory responses .

Synthesis Analysis

The synthesis of GSK2239633 involves several steps typical for aryl sulfonamide compounds. The process begins with the formation of a core structure that includes an indazole moiety, which is then modified through various chemical reactions to introduce functional groups that enhance its potency and selectivity against CCR4.

Key synthetic methods include:

  • Formation of Indazole Core: This step typically involves cyclization reactions that create the indazole structure from simpler precursors.
  • Sulfonamide Formation: A critical reaction where a sulfonyl chloride reacts with an amine to form the sulfonamide bond, which is essential for the biological activity of GSK2239633.
  • Purification and Characterization: After synthesis, the compound undergoes purification processes such as recrystallization or chromatography, followed by characterization using techniques like NMR spectroscopy and mass spectrometry to confirm its structure .
Molecular Structure Analysis

The molecular structure of GSK2239633 can be described as follows:

  • Chemical Formula: C16H15ClN4O2S
  • Molecular Weight: Approximately 364.83 g/mol
  • Structure: GSK2239633 features an indazole ring fused with an aryl sulfonamide group, contributing to its binding affinity for the CCR4 receptor.

Data from structural studies indicate that GSK2239633 maintains a specific three-dimensional conformation that is critical for its interaction with CCR4. The presence of chlorine and sulfonyl groups enhances its solubility and bioavailability, making it suitable for oral administration .

Chemical Reactions Analysis

The primary chemical reactions involving GSK2239633 focus on its interactions with biological targets:

  • Binding Affinity Assays: These assays measure how well GSK2239633 binds to CCR4 compared to other ligands.
  • Functional Assays: Experiments assessing the inhibition of chemotaxis in T cells upon treatment with GSK2239633 provide insights into its efficacy as a CCR4 antagonist.
  • Metabolic Stability Studies: Evaluating how GSK2239633 is metabolized in biological systems helps understand its pharmacokinetic properties.

These reactions are essential for determining the compound's potential therapeutic effects and safety profiles .

Mechanism of Action

GSK2239633 exerts its pharmacological effects by selectively inhibiting the CCR4 receptor. Upon binding to CCR4, it prevents the receptor from interacting with its natural ligands (CCL17 and CCL22), thereby blocking downstream signaling pathways that lead to T cell activation and migration. This mechanism is particularly relevant in conditions characterized by excessive T cell recruitment, such as asthma and other allergic diseases.

In preclinical studies, GSK2239633 has demonstrated effectiveness in reducing T cell infiltration in models of allergic inflammation, highlighting its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

The physical properties of GSK2239633 include:

  • Appearance: Typically presented as a white or off-white solid.
  • Solubility: Soluble in organic solvents like DMSO (dimethyl sulfoxide) but less soluble in water, which is common for many small-molecule drugs.
  • Stability: Exhibits stability under standard laboratory conditions but should be stored away from light to prevent degradation.

Chemical properties include:

  • pKa Values: Indicative of its ionization state at physiological pH, influencing its absorption and distribution within biological systems.
  • LogP Value: Reflects lipophilicity, which is crucial for membrane permeability and bioavailability .
Applications

GSK2239633 has been investigated primarily for its therapeutic potential in:

  • Asthma Management: Targeting CCR4 may help alleviate symptoms by reducing T cell-mediated inflammation in the airways.
  • Allergic Diseases: Its ability to inhibit T cell migration positions it as a candidate for treating various allergic conditions.
  • Autoimmune Disorders: Research into CCR4 antagonists like GSK2239633 suggests potential applications in modulating immune responses in autoimmune diseases.

Clinical trials have evaluated GSK2239633's safety and efficacy, although some studies faced challenges related to complex mechanisms of action that necessitated further investigation .

Molecular Characterization of GSK2239633

Chemical Structure and Classification

Sulfonamide-Based Small Molecule Design

GSK2239633 (chemical name: N-(3-((3-(5-chlorothiophene-2-sulfonamido)-4-methoxy-1H-indazol-1-yl)methyl)benzyl)-2-hydroxy-2-methylpropanamide; CAS: 1240516-71-5) is a synthetically engineered small molecule with the molecular formula C24H25ClN4O5S2 and a molecular weight of 549.06 g/mol [1] [9]. Its core architecture integrates a 5-chlorothiophene-2-sulfonamide moiety linked to a 4-methoxyindazole heterocycle, further connected via a benzyl spacer to a 2-hydroxy-2-methylpropanamide group. The sulfonamide group (–SO2NH–) is critical for target engagement, serving as a hydrogen-bond acceptor that stabilizes receptor interactions. This design aligns with privileged pharmacophores for chemokine receptor modulation, leveraging sulfonamide’s polarity to enhance binding specificity [9].

  • Physicochemical Properties:
  • AlogP: 3.54 (moderate lipophilicity)
  • Hydrogen bond acceptors/donors: 8/3
  • Polar surface area: 122.55 Ų
  • Rotatable bonds: 8 [9]These properties facilitate membrane permeability while adhering to Lipinski’s rule-of-five, supporting drug-like behavior.

Class II Allosteric Antagonist Classification

GSK2239633 is classified as a Class II allosteric antagonist due to its binding at an intracellular site on CCR4, distinct from the orthosteric chemokine-binding domain [9] [10]. Unlike orthosteric inhibitors, it non-competitively suppresses receptor activation by endogenous ligands (CCL17/TARC and CCL22/MDC) through conformational modulation. This allostery is evidenced by:

  • Saturation of inhibitory effects: Maximal inhibition of TARC binding plateaus at ~80% even at high concentrations [9].
  • Probe dependence: Varying efficacy against different chemokines (e.g., pIC50 of 7.96 ± 0.11 for [125I]-TARC displacement) [1].

Table 1: Key Pharmacodynamic Parameters of GSK2239633

ParameterValueAssay System
pIC50 ([125I]-TARC binding)7.96 ± 0.11CHO-CCR4 membranes
pA2 (F-actin inhibition)7.11 ± 0.29Human CD4+ CCR4+ T cells
Max. receptor occupancy74% (at 1500 mg oral dose)Human ex vivo study

Structural Determinants of CCR4 Binding

Interaction with Intracellular Receptor Pockets

GSK2239633 binds a topographically conserved intracellular pocket in CCR4, localized >30 Å from the orthosteric site. This pocket is formed by transmembrane helices (TM1–TM3, TM6, TM7) and helix 8 (H8), creating a solvent-exposed cavity accessible only to membrane-permeant molecules [9] [10]. Key interactions include:

  • Salt bridge formation: Between the sulfonamide group and conserved residue Arg222 (Ballesteros-Weinstein index 7.56) in TM7.
  • Hydrophobic contacts: The chlorothiophene ring occupies a subpocket lined with Leu146 (TM3) and Val244 (TM6) [10].This intracellular binding disrupts G-protein coupling by sterically hindering the inward movement of TM6, a critical step in CCR4 activation [10].

Table 2: Key Residues in CCR4 Intracellular Binding Pocket

ResidueTransmembrane HelixInteraction Type
Arg222TM7Ionic (sulfonamide)
Leu146TM3Van der Waals
Val244TM6Hydrophobic packing
Tyr297H8π-Stacking (indazole)

Role of Lipophilic Arenes and Heteroaromatic Rings

The molecule’s lipophilic arenes (benzyl, indazole) and electron-deficient heterocycles (chlorothiophene) drive target engagement through complementary packing with CCR4’s intracellular domains:1. Chlorothiophene sulfonamide:- The 5-chloro group enhances van der Waals contacts with a hydrophobic subpocket (ΔG = −3.2 kcal/mol in docking studies).- Sulfonamide oxygen atoms form hydrogen bonds with Asn147 (TM3) [9].2. 4-Methoxyindazole:- The methoxy group projects into a hydrophilic niche near TM1, improving water solubility.- Indazole’s fused ring system enables π-stacking with Tyr297 in H8, contributing 40% of binding energy [4].3. Benzyl spacer:- A 4-atom linker optimizes distance between pharmacophores, allowing simultaneous engagement of TM3 and TM7 residues.

Table 3: Impact of Structural Features on Antagonist Potency

Structural FeatureRole in CCR4 BindingEffect on pIC50
5-ChlorothiopheneHydrophobic subpocket occupancy+0.8 vs. des-chloro analogue
SulfonamideH-bond with Arg222/Asn147Essential for activity
4-Methoxyindazoleπ-Stacking with Tyr297+1.2 vs. non-fused rings

The strategic placement of lipophilic groups balances affinity and solubility, though excessive hydrophobicity limits oral bioavailability (16% in humans vs. 85–97% in rodents) due to first-pass metabolism [2] [9].

Properties

CAS Number

2181665-31-4

Product Name

GSK2239633

IUPAC Name

N-(3-((3-((5-chlorothiophene)-2-sulfonamido)-4-methoxy-1H-indazol-1-yl)methyl)phenyl)-2-hydroxyacetamide

Molecular Formula

C21H19ClN4O5S2

Molecular Weight

506.976

InChI

InChI=1S/C21H19ClN4O5S2/c1-31-16-7-3-6-15-20(16)21(25-33(29,30)19-9-8-17(22)32-19)24-26(15)11-13-4-2-5-14(10-13)23-18(28)12-27/h2-10,27H,11-12H2,1H3,(H,23,28)(H,24,25)

InChI Key

JVBQEIRQUCWMTR-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC(CN2N=C(NS(=O)(C3=CC=C(Cl)S3)=O)C4=C2C=CC=C4OC)=C1)CO

Solubility

Soluble in DMSO

Synonyms

GSK2239633; GSK-2239633; GSK 2239633;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.